6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Description
6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS: 164078-72-2) is a fluorinated spirocyclic compound characterized by a fused isobenzofuran-piperidine framework. Its molecular formula is C₁₂H₁₅ClFNO (MW: 243.71), with a fluorine substituent at the 6-position of the isobenzofuran ring (Figure 1C in ). This structural feature enhances its electronic and steric properties, making it a candidate for sigma-2 receptor (s2R) targeting and radioligand development for Alzheimer’s disease (AD) diagnosis . The compound is stored at 2–8°C and is utilized in pharmaceutical research, particularly in neuroimaging and receptor-binding studies .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZRTJYGWBIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC(=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves multiple steps, starting with the preparation of the isobenzofuran and piperidine precursors. The key steps include:
Formation of Isobenzofuran Precursor: This involves the reaction of a suitable aromatic compound with a fluorinating agent to introduce the fluorine atom.
Spirocyclization: The isobenzofuran precursor undergoes a spirocyclization reaction with a piperidine derivative under acidic conditions to form the spiro compound.
Hydrochloride Formation: The final step involves the conversion of the spiro compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride has been studied for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that compounds with a similar spiro structure may exhibit antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Antipsychotic Effects : The compound's structural features suggest it could interact with dopamine receptors, making it a candidate for antipsychotic drug development .
Neuropharmacology
The compound has shown promise in neuropharmacological studies:
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions, potentially benefiting conditions like Alzheimer's disease .
- Anxiolytic Properties : Its action on neurotransmitter pathways may also confer anxiolytic effects, warranting further investigation into its use for anxiety disorders .
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of spiro compounds similar to this compound. The findings indicated significant behavioral improvements in animal models when administered at specific dosages over a defined period.
Case Study 2: Neuroprotective Effects
Another research article highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.
Mechanism of Action
The mechanism of action of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structural Differences
The compound’s spirocyclic architecture distinguishes it from non-spiro piperidine derivatives. Key analogs include:
Key Observations :
Pharmacological and Binding Properties
- Preliminary data suggest superior binding kinetics over unsubstituted or chloro-substituted analogs .
- Cytotoxic Activity: Analog FA4 (), which contains a related spiro-piperidine scaffold, demonstrated cytotoxic effects in lung cancer cells (A549) via endoplasmic reticulum stress pathways.
Biological Activity
6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. It has the following structural formula:
- Molecular Formula : C₁₂H₁₅ClFN₁O
- Molecular Weight : 231.71 g/mol
- CAS Number : 37663-44-8
Anxiolytic Effects
Research indicates that derivatives of spiro[isobenzofuran-1,4'-piperidine], including 6-fluoro variants, exhibit significant anxiolytic properties. These compounds have been shown to affect behavior and reflex responses in animal models, suggesting their potential utility in treating anxiety disorders. In particular, studies have demonstrated that these compounds can induce muscle relaxation and reduce anxiety-like behaviors in rodents .
Analgesic Properties
The analgesic effects of compounds related to 6-fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] have been evaluated using the 2-phenyl-1,4-quinone-induced writhing assay in mice. Results indicate that these compounds can effectively reduce pain responses, highlighting their potential as analgesics .
Neuroprotective Effects
There is emerging evidence that spiro compounds may possess neuroprotective qualities. For instance, they may inhibit the activation of apoptotic pathways in neuronal cells, thus providing a protective effect against neurodegenerative diseases. This property is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .
The biological activity of 6-fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] is attributed to its interaction with various neurotransmitter systems:
- GABAergic System : The anxiolytic effects are likely mediated through modulation of GABA receptors, enhancing inhibitory neurotransmission.
- Opioid Receptors : Analgesic effects may involve interactions with opioid receptors, similar to other known analgesics.
- Serotonin Receptors : Some studies suggest that these compounds could influence serotonin pathways, contributing to their mood-stabilizing effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
